molecular formula C11H15O3P B14748327 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenyl-, 2-oxide CAS No. 882-69-9

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenyl-, 2-oxide

Cat. No.: B14748327
CAS No.: 882-69-9
M. Wt: 226.21 g/mol
InChI Key: IBGSBHZFACCHSP-UHFFFAOYSA-N
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Description

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenyl-, 2-oxide is a chemical compound with the molecular formula C11H15O4P. It is a cyclic phosphonate ester, which is characterized by the presence of a phosphorus atom bonded to an oxygen atom within a six-membered ring structure. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenyl-, 2-oxide can be synthesized through the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol and triethylamine in dry toluene . The reaction typically involves the following steps:

  • Dissolving 2,2-dimethyl-1,3-propane diol in dry toluene.
  • Adding triethylamine to the solution.
  • Slowly adding phosphorous oxychloride to the mixture while maintaining a low temperature.
  • Stirring the reaction mixture for several hours.
  • Isolating the product through filtration and purification techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenyl-, 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can convert the compound into phosphine derivatives.

    Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products

The major products formed from these reactions include various phosphoric acid derivatives, phosphine derivatives, and substituted phosphorinane compounds.

Scientific Research Applications

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenyl-, 2-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenyl-, 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, its cyclic structure allows it to act as a mechanistic marker in stereoselective reactions, providing insights into reaction pathways and intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenyl-, 2-oxide is unique due to its phenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its stability and ability to form stable complexes with metal ions make it particularly valuable in catalytic and mechanistic studies.

Properties

CAS No.

882-69-9

Molecular Formula

C11H15O3P

Molecular Weight

226.21 g/mol

IUPAC Name

5,5-dimethyl-2-phenyl-1,3,2λ5-dioxaphosphinane 2-oxide

InChI

InChI=1S/C11H15O3P/c1-11(2)8-13-15(12,14-9-11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3

InChI Key

IBGSBHZFACCHSP-UHFFFAOYSA-N

Canonical SMILES

CC1(COP(=O)(OC1)C2=CC=CC=C2)C

Origin of Product

United States

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